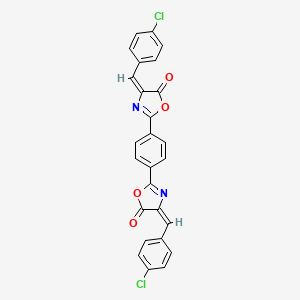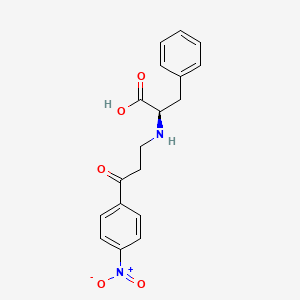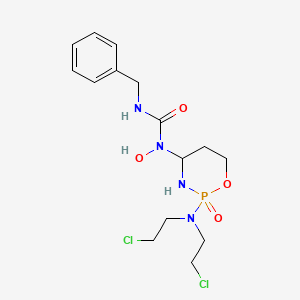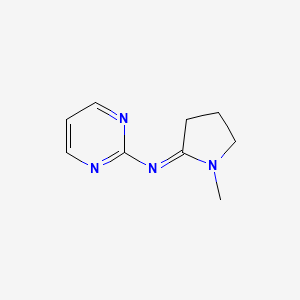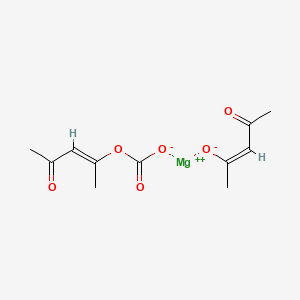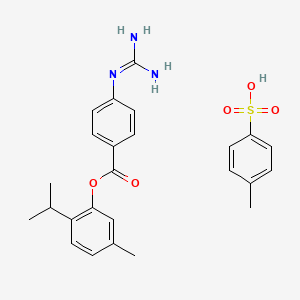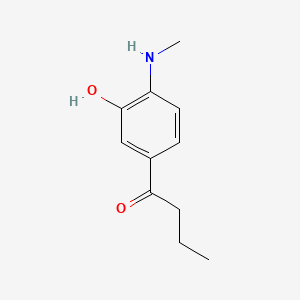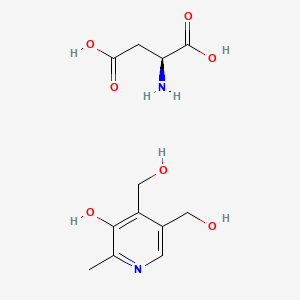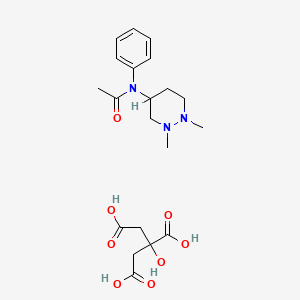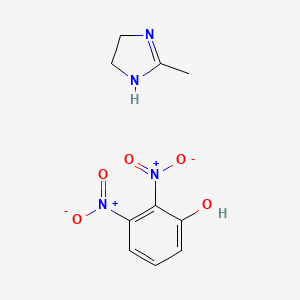![molecular formula C23H22BrCl2N B12698470 (E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride CAS No. 97392-66-0](/img/structure/B12698470.png)
(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4'-Brom-[1,1'-biphenyl]-4-yl)-3-(4-chlorphenyl)-N,N-dimethylallylamin-hydrochlorid ist eine komplexe organische Verbindung, die eine Biphenyl-Struktur mit Brom- und Chlor-Substituenten aufweist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (E)-3-(4'-Brom-[1,1'-biphenyl]-4-yl)-3-(4-chlorphenyl)-N,N-dimethylallylamin-hydrochlorid umfasst in der Regel mehrere Schritte, darunter Halogenierung, Kupplungsreaktionen und Aminierung. Der Prozess beginnt mit der Halogenierung von Biphenyl, um Brom- und Chloratome einzuführen. Es folgt eine Kupplungsreaktion zur Bildung der Biphenyl-Struktur. Schließlich wird in dem Aminierungsschritt die Dimethylallylamin-Gruppe eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und den Ertrag des Produktionsprozesses verbessern. Eine strikte Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, ist unerlässlich, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-3-(4'-Brom-[1,1'-biphenyl]-4-yl)-3-(4-chlorphenyl)-N,N-dimethylallylamin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann Halogenatome entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann Halogenatome durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Lösungsmittelwahl, Temperatur und Reaktionszeit sind entscheidend für die Erzielung der gewünschten Produkte.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Biphenylverbindungen produzieren können.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4'-Brom-[1,1'-biphenyl]-4-yl)-3-(4-chlorphenyl)-N,N-dimethylallylamin-hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Es kann in biochemischen Assays verwendet werden, um Enzym-Interaktionen und zelluläre Pfade zu untersuchen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (E)-3-(4'-Brom-[1,1'-biphenyl]-4-yl)-3-(4-chlorphenyl)-N,N-dimethylallylamin-hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Biphenyl-Struktur ermöglicht es, in spezifische Bindungsstellen zu passen, während die Halogen-Substituenten ihre Bindungsaffinität verbessern können. Die Dimethylallylamin-Gruppe kann mit anderen molekularen Komponenten interagieren und die Gesamtaktivität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of (E)-3-(4’-bromo[1,1’-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows it to fit into specific binding sites, while the halogen substituents can enhance its binding affinity. The dimethylallylamine group may interact with other molecular components, influencing the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-2-chlorphenol: Teilt ähnliche Halogen-Substituenten, fehlt aber die Biphenyl-Struktur.
4-Brombiphenyl: Enthält die Biphenyl-Struktur mit einem Brom-Substituenten, fehlt aber die zusätzlichen funktionellen Gruppen.
Einzigartigkeit
(E)-3-(4'-Brom-[1,1'-biphenyl]-4-yl)-3-(4-chlorphenyl)-N,N-dimethylallylamin-hydrochlorid ist aufgrund seiner Kombination aus Halogen-Substituenten, Biphenyl-Struktur und Dimethylallylamin-Gruppe einzigartig.
Eigenschaften
CAS-Nummer |
97392-66-0 |
|---|---|
Molekularformel |
C23H22BrCl2N |
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
(E)-3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C23H21BrClN.ClH/c1-26(2)16-15-23(20-9-13-22(25)14-10-20)19-5-3-17(4-6-19)18-7-11-21(24)12-8-18;/h3-15H,16H2,1-2H3;1H/b23-15+; |
InChI-Schlüssel |
ADGYXBJHJJGLRM-BUGNPGDCSA-N |
Isomerische SMILES |
CN(C)C/C=C(\C1=CC=C(C=C1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl.Cl |
Kanonische SMILES |
CN(C)CC=C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


